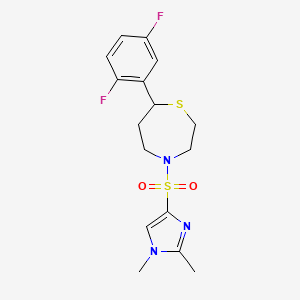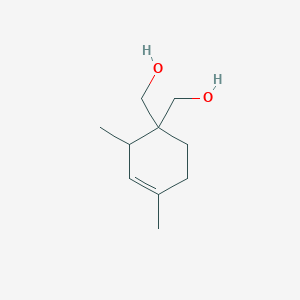
(2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol: is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a derivative of cyclohexene, featuring two hydroxymethyl groups and two methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved through a hydroxymethylation reaction. This involves the reaction of cyclohexene with formaldehyde in the presence of a base such as sodium hydroxide.
Methylation: The methyl groups are introduced via a methylation reaction, which can be carried out using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the hydroxymethylation and methylation reactions.
Purification: The final product is purified using techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry
Polymer Production: Used in the synthesis of polymers with specific properties.
Fragrance Industry: Employed in the formulation of fragrances due to its unique scent profile.
Mechanism of Action
The mechanism of action of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a single hydroxyl group.
Cyclohexene: The parent compound without any hydroxymethyl or methyl groups.
2,4-Dimethylcyclohexanol: A similar compound with methyl groups but lacking the hydroxymethyl groups.
Uniqueness
Structural Complexity: The presence of both hydroxymethyl and methyl groups on the cyclohexene ring makes (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol structurally unique.
Reactivity: The compound’s reactivity is influenced by the combination of functional groups, making it versatile in various chemical reactions.
Applications: Its unique structure allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
IUPAC Name |
[1-(hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h5,9,11-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYFMJLDZPNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCC1(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
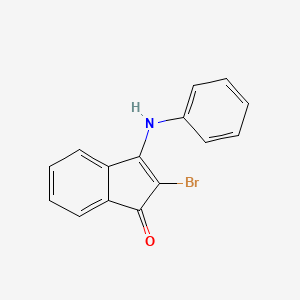

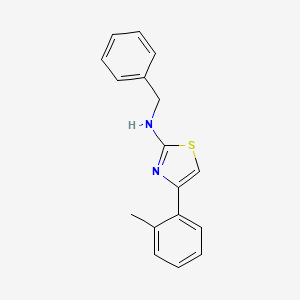
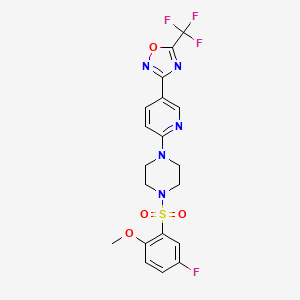
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)
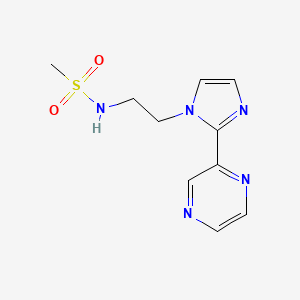
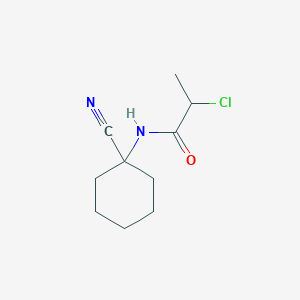
![1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2709306.png)
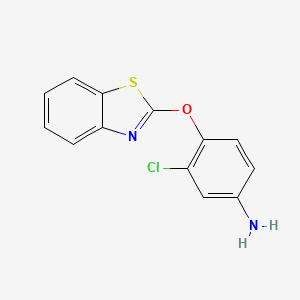
![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
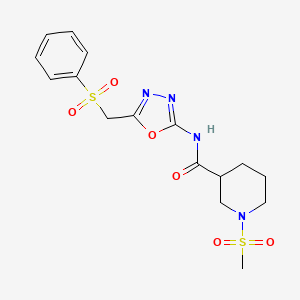
![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)
![N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2709313.png)
